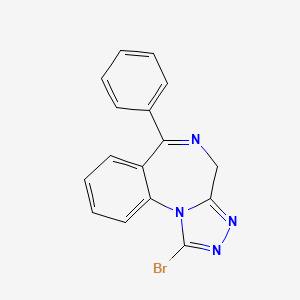![molecular formula C16H16ClN3O4 B1252331 [n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride](/img/structure/B1252331.png)
[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride is a complex organic compound with a molecular formula of C16H16ClN3O4 and a molecular weight of 349.77 g/mol. This compound is characterized by the presence of a benzoic acid moiety, a guanidino group, and a methoxycarbonylphenyl ester, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-guanidino-, methoxycarbonylphenyl ester, monohydrochloride typically involves multiple steps, including the esterification of benzoic acid derivatives and the introduction of the guanidino group. One common method involves the reaction of benzoic acid with methoxycarbonylphenyl chloride in the presence of a base such as triethylamine to form the ester. The guanidino group is then introduced through a reaction with a suitable guanidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The ester and guanidino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, p-guanidino-, methoxycarbonylphenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The guanidino group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester moiety can also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds such as benzoic acid, p-aminobenzoic acid, and p-nitrobenzoic acid share structural similarities with benzoic acid, p-guanidino-, methoxycarbonylphenyl ester, monohydrochloride.
Guanidino compounds: Guanidine, arginine, and other guanidino-containing molecules exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of benzoic acid, p-guanidino-, methoxycarbonylphenyl ester, monohydrochloride lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the guanidino and ester groups allows for diverse chemical transformations and potential therapeutic applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H16ClN3O4 |
|---|---|
Molekulargewicht |
349.77 g/mol |
IUPAC-Name |
(4-methoxycarbonylphenyl) 4-(diaminomethylideneamino)benzoate;hydrochloride |
InChI |
InChI=1S/C16H15N3O4.ClH/c1-22-14(20)10-4-8-13(9-5-10)23-15(21)11-2-6-12(7-3-11)19-16(17)18;/h2-9H,1H3,(H4,17,18,19);1H |
InChI-Schlüssel |
PTZZTYPWVAPNFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.Cl |
Synonyme |
4'-carbomethoxyphenyl 4-guanidinobenzoate 4'-carbomethoxyphenyl 4-guanidinobenzoate hydrochloride 4'-CMGB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)

![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)

![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)
